molecular formula C23H30N2O5 B247741 1-[(4-Methylphenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine

1-[(4-Methylphenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B247741
M. Wt: 414.5 g/mol
InChI Key: UTTHFIZWMNWRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Methylphenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a piperazine derivative that is structurally similar to other psychoactive compounds such as MDMA and MDA. In

Mechanism of Action

1-[(4-Methylphenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine is thought to act as a prodrug, meaning that it is converted into a more active form in the body. The active form of this compound is MPP+, which is taken up by dopamine neurons and causes damage to the cells. This compound-induced damage to dopamine neurons is thought to be a result of oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects
This compound has been shown to induce Parkinson's disease-like symptoms in animals, including tremors, rigidity, and bradykinesia. This compound-induced Parkinson's disease is thought to be a result of damage to dopamine neurons in the brain. This compound has also been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and other forms of damage.

Advantages and Limitations for Lab Experiments

1-[(4-Methylphenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine has several advantages as a research tool, including its ability to induce Parkinson's disease-like symptoms in animals, making it a useful tool for studying the disease and developing new treatments. This compound also has neuroprotective effects, making it a potential therapeutic agent for a variety of neurodegenerative diseases. However, this compound also has limitations, including its potential toxicity and the fact that it is a prodrug that must be converted into its active form in the body.

Future Directions

There are several potential future directions for research on 1-[(4-Methylphenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine, including the development of new treatments for Parkinson's disease and other neurodegenerative diseases. Other potential directions for research include the study of this compound's neuroprotective effects and the development of new methods for synthesizing this compound and related compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

1-[(4-Methylphenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-methylphenol with phosgene to produce 4-methylphenyl chloroformate, which is then reacted with 2,4,5-trimethoxybenzylpiperazine to produce this compound. Other methods include the reaction of 4-methylphenol with acetic anhydride to produce 4-methylphenyl acetate, which is then reacted with 2,4,5-trimethoxybenzylpiperazine to produce this compound.

Scientific Research Applications

1-[(4-Methylphenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to induce Parkinson's disease-like symptoms in animals, making it a useful tool for studying the disease and developing new treatments. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and other forms of damage.

properties

Molecular Formula

C23H30N2O5

Molecular Weight

414.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H30N2O5/c1-17-5-7-19(8-6-17)30-16-23(26)25-11-9-24(10-12-25)15-18-13-21(28-3)22(29-4)14-20(18)27-2/h5-8,13-14H,9-12,15-16H2,1-4H3

InChI Key

UTTHFIZWMNWRAV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

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